molecular formula C17H19N5O3 B4379299 4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE

4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE

Cat. No.: B4379299
M. Wt: 341.4 g/mol
InChI Key: LMZGKWMMQQQSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a benzoxadiazole moiety, and an isoxazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Moiety: This can be achieved by reacting an appropriate aromatic amine with nitrous acid to form a diazonium salt, followed by a reaction with a suitable nucleophile to form the benzoxadiazole ring.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperidine under basic conditions.

    Construction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reactions: The final step involves coupling the benzoxadiazole and isoxazole intermediates using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidine-based drugs share structural similarities with the piperidine ring.

    Benzoxadiazole Derivatives: Compounds containing the benzoxadiazole moiety, such as certain fluorescent dyes, have similar structural features.

    Isoxazole Derivatives: Isoxazole-based compounds, used in various pharmaceuticals, share the isoxazole ring structure.

Uniqueness

4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE is unique due to the combination of these three distinct moieties in a single molecule, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4,5-dimethyl-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-10-11(2)24-19-14(10)17(23)18-12-6-7-13(16-15(12)20-25-21-16)22-8-4-3-5-9-22/h6-7H,3-5,8-9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZGKWMMQQQSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C(=O)NC2=CC=C(C3=NON=C23)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE
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4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE
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4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE
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4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE
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4,5-DIMETHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE

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